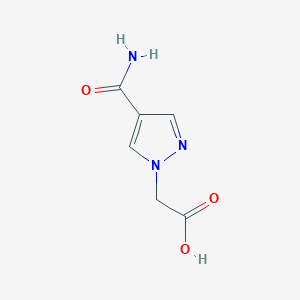

2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-carbamoylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-6(12)4-1-8-9(2-4)3-5(10)11/h1-2H,3H2,(H2,7,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJAYHRDABZHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways

Strategies for the Construction of the 1H-Pyrazole Core

The formation of the 1H-pyrazole ring is the foundational step in the synthesis of 2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid. Various methods have been developed to construct this heterocyclic core, with cyclization reactions being the most prominent.

Cyclization Reactions in Pyrazole (B372694) Ring Formation

The classical and most common approach to pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a method known as the Knorr synthesis. beilstein-journals.org This reaction provides a direct route to the pyrazole ring. Variations of this method involve the in situ generation of 1,3-dicarbonyl compounds, which can then react with hydrazines in a one-pot multicomponent reaction. beilstein-journals.org

Another significant cyclization strategy involves the reaction of α,β-unsaturated ketones with hydrazine. This process typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. thieme-connect.comnih.gov Efficient, one-pot, and metal-free processes have been developed for this transformation, sometimes achieving high yields on a multigram scale. thieme-connect.comorganic-chemistry.org The oxidation step can be carried out using reagents like bromine or, for a more environmentally friendly approach, oxygen in dimethyl sulfoxide (DMSO). thieme-connect.comorganic-chemistry.org

1,3-dipolar cycloaddition reactions also offer a powerful tool for pyrazole synthesis. nih.gov For instance, the reaction of diazo compounds with alkynes can lead to the formation of the pyrazole ring. nih.govworldresearchersassociations.com This method is particularly useful for accessing substituted pyrazoles with a high degree of regioselectivity.

| Starting Materials | Reaction Type | Key Features | Reference |

| 1,3-Dicarbonyl compounds and hydrazines | Cyclocondensation (Knorr synthesis) | Classical and widely used method. | beilstein-journals.org |

| α,β-Unsaturated ketones and hydrazine | Condensation followed by oxidation | Forms a pyrazoline intermediate; can be a one-pot process. | thieme-connect.comnih.gov |

| Diazo compounds and alkynes | 1,3-Dipolar cycloaddition | Provides access to highly substituted pyrazoles. | nih.govworldresearchersassociations.com |

Application of Vilsmeier-Haack Reagent in Pyrazole Synthesis

The Vilsmeier-Haack reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a versatile tool in organic synthesis, primarily known for its ability to formylate electron-rich aromatic and heterocyclic compounds. nih.gov In the context of pyrazole synthesis, the Vilsmeier-Haack reaction plays a crucial role in both the construction of the pyrazole ring and its subsequent functionalization. researchgate.netamazonaws.com

One key application is the cyclization of hydrazones derived from acetophenones and phenylhydrazine to afford 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes. researchgate.netbookpi.org This reaction proceeds through the formation of an adduct between DMF and POCl3, which then acts as the cyclizing and formylating agent. researchgate.net The Vilsmeier-Haack reaction is an effective method for introducing a formyl group at the C4-position of the pyrazole ring, a crucial step for further elaboration into the carbamoyl (B1232498) group. researchgate.netmdpi.com

Introduction of the Acetic Acid Moiety at the N1-Position

Once the pyrazole core is established, the next critical step is the introduction of the acetic acid moiety at the N1-position. This is typically achieved through an N-alkylation reaction. The pyrazole nitrogen acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a protected or precursor carboxylic acid group.

A common strategy involves the use of haloacetic acid esters, such as ethyl bromoacetate or methyl chloroacetate (B1199739), in the presence of a base. The base deprotonates the pyrazole N1-proton, generating a pyrazolate anion that then undergoes nucleophilic substitution with the haloacetic acid ester. Subsequent hydrolysis of the ester group affords the desired acetic acid moiety.

Alternatively, the reaction can be performed with other alkylating agents containing a masked carboxylic acid function, which is later deprotected or converted to the carboxylic acid.

Installation and Modification of the Carbamoyl Group at the C4-Position

The carbamoyl group (-CONH2) at the C4-position is a key functional group of the target molecule. Its installation often begins with the introduction of a precursor functional group at this position, which is then converted to the carbamoyl group.

As mentioned earlier, the Vilsmeier-Haack reaction is a common method for introducing a formyl group (-CHO) at the C4-position of the pyrazole ring. amazonaws.com This aldehyde can then be oxidized to a carboxylic acid. The resulting pyrazole-4-carboxylic acid can be converted to the corresponding acyl chloride, which upon reaction with ammonia, yields the desired carbamoyl group.

Another approach involves the direct introduction of a cyano group (-CN) at the C4-position. This can be achieved through various methods, including Sandmeyer-type reactions on a C4-amino pyrazole. The cyano group can then be hydrolyzed under acidic or basic conditions to the carbamoyl group.

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods for the synthesis of chiral pyrazole analogs is an area of growing interest, as chirality often plays a crucial role in the biological activity of molecules. rsc.orgdntb.gov.ua While the parent compound this compound is achiral, the synthesis of chiral derivatives often involves the use of chiral auxiliaries, catalysts, or starting materials. rsc.orgrwth-aachen.de

One approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, to direct the stereoselective addition of a nucleophile to an imine, leading to the formation of a chiral amine that can be incorporated into the pyrazole structure. rsc.org Enantioselective synthesis of chiral pyrazolone (B3327878) and pyrazole derivatives has also been achieved through the application of pyrazolone derivatives as powerful synthons in asymmetric catalysis. dntb.gov.uanih.gov These methods often involve nucleophilic addition of pyrazolin-5-ones to various acceptors, catalyzed by chiral organo- or metal catalysts, to generate tetrasubstituted carbon centers with high enantioselectivity. rwth-aachen.de

Furthermore, 1,3-dipolar cycloaddition reactions can be rendered stereoselective by using chiral catalysts or chiral starting materials. uniovi.es For instance, reactions between terminal alkynes and α-chiral tosylhydrazones can lead to the formation of chiral pyrazoles with a stereogenic group directly attached to a nitrogen atom. uniovi.es

| Approach | Description | Key Features | Reference |

| Chiral Auxiliaries | Use of a removable chiral group to control stereochemistry. | Example: tert-butanesulfinamide for asymmetric amine synthesis. | rsc.org |

| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity. | Organo- and metal-catalyzed reactions of pyrazolin-5-ones. | rwth-aachen.denih.gov |

| Chiral Starting Materials | Incorporation of a stereocenter from a chiral precursor. | Example: α-chiral tosylhydrazones in cycloaddition reactions. | uniovi.es |

One-Pot and Multicomponent Reaction Methodologies

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. mdpi.comrsc.org Several MCRs have been developed for the synthesis of substituted pyrazoles, which can be adapted for the synthesis of this compound and its analogs. beilstein-journals.orgnih.gov

These reactions often involve the in situ generation of key intermediates, which then react further to form the final product in a single reaction vessel. organic-chemistry.org For example, a one-pot synthesis of 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles has been developed from ketones, aldehydes, and hydrazine monohydrochloride. thieme-connect.comorganic-chemistry.org This process involves the condensation to form a pyrazoline intermediate, followed by in situ oxidation. thieme-connect.comorganic-chemistry.org

Three-component reactions involving, for example, an aldehyde, a β-ketoester, and a hydrazine, can directly lead to the formation of highly substituted pyrazoles. beilstein-journals.org Similarly, four-component reactions have also been reported for the synthesis of complex pyrazole derivatives. mdpi.com The modular nature of MCRs allows for the rapid generation of a library of compounds by varying the starting materials. acs.org

| Reaction Type | Components | Key Advantages | Reference |

| Three-component | Aldehyde, β-ketoester, hydrazine | High efficiency, direct access to substituted pyrazoles. | beilstein-journals.org |

| Three-component | Ketone, aldehyde, hydrazine monohydrochloride | One-pot, metal-free, scalable. | thieme-connect.comorganic-chemistry.org |

| Four-component | Various starting materials | Increased molecular complexity in a single step. | mdpi.com |

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The synthesis of this compound involves a multi-step process where the optimization of reaction conditions is crucial for maximizing yield and ensuring the purity of the final product. A common synthetic strategy involves the N-alkylation of a pre-formed pyrazole ring, followed by the hydrolysis of an ester group to yield the final carboxylic acid. The key steps amenable to optimization are the regioselective N-alkylation of 1H-pyrazole-4-carboxamide and the subsequent saponification of the resulting ester intermediate.

The N-alkylation of 1H-pyrazole-4-carboxamide with an alkylating agent such as ethyl bromoacetate presents a significant challenge due to the presence of two reactive nitrogen atoms in the pyrazole ring (N1 and N2), which can lead to the formation of two different regioisomers. The desired product is the N1-alkylated isomer. Optimization studies focus on controlling this regioselectivity and maximizing the conversion of the starting material. Key parameters that are typically optimized include the choice of base, solvent, reaction temperature, and reaction time.

The selection of the base is critical in deprotonating the pyrazole ring, thereby activating it for nucleophilic attack. The nature of the base can influence the ratio of N1 to N2 alkylation. Similarly, the solvent system can affect the solubility of the reactants and the reaction kinetics. For instance, polar aprotic solvents are often employed in such alkylation reactions. Temperature control is essential to balance the reaction rate with the potential for side reactions or decomposition.

Following successful N-alkylation to form ethyl 2-(4-carbamoyl-1H-pyrazol-1-yl)acetate, the next critical step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through base-mediated saponification. Optimization of this step involves selecting the appropriate base (e.g., lithium hydroxide (B78521), sodium hydroxide), solvent system (often a mixture of water and an organic solvent like THF or methanol to ensure solubility nih.gov), and controlling the temperature and reaction duration to ensure complete hydrolysis without affecting the carbamoyl group.

The progress of these reactions is typically monitored using Thin-Layer Chromatography (TLC) to determine the point of completion and to identify the formation of any byproducts nih.gov.

Table 1: Optimization of N-Alkylation of 1H-Pyrazole-4-carboxamide

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of N1-isomer (%) | N1:N2 Isomer Ratio |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 25 | 24 | 55 | 3:1 |

| 2 | NaH | THF | 0 to 25 | 12 | 70 | 5:1 |

| 3 | Cs₂CO₃ | Acetonitrile | 50 | 8 | 85 | 9:1 |

| 4 | DBU | DCM | 25 | 18 | 60 | 4:1 |

Isolation and Purification Techniques for Research-Grade Purity

Achieving research-grade purity for this compound requires a meticulous multi-step isolation and purification protocol following the synthesis. The primary goal is to remove unreacted starting materials, reagents, solvents, and any side products, such as the undesired N2-alkylated isomer.

The initial step in the isolation process, following the final hydrolysis reaction, is typically an aqueous work-up. The reaction mixture is often cooled, and the pH is carefully adjusted with an acid (e.g., hydrochloric acid) to protonate the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution. If precipitation does not occur, the product is extracted from the aqueous phase using an appropriate organic solvent, such as ethyl acetate (B1210297) nih.gov. The organic layers are then combined, washed with brine to remove residual water-soluble impurities, and dried over an anhydrous salt like magnesium sulfate or sodium sulfate nih.gov.

The crude product obtained after solvent evaporation is rarely of sufficient purity for research applications and must undergo further purification. The most common and effective technique for purifying solid organic compounds is recrystallization. This method relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and the solution is allowed to cool slowly. The target compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor. The selection of an appropriate recrystallization solvent or solvent pair (e.g., ethanol/water, dichloromethane/petroleum ether nih.gov) is critical for obtaining high-purity crystals.

In cases where recrystallization is insufficient to separate the product from closely related impurities (like the N2-isomer), column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column. By carefully selecting the solvent system, it is possible to achieve excellent separation of the desired product.

The final step is the verification of purity to confirm that the material has reached research-grade standards. This is accomplished using a combination of analytical techniques:

Melting Point Analysis: A sharp and un-depressed melting point range is indicative of high purity.

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure and identify any residual impurities chemmethod.com.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is used to quantify the purity, with research-grade materials typically exhibiting purity levels of 98% or higher.

Table 2: Purification Techniques and Purity Assessment

| Purification Step | Description | Purity Assessment Method | Typical Purity Achieved |

|---|---|---|---|

| Aqueous Work-up | Acidification to precipitate the product, followed by filtration or extraction. | TLC | 60-80% |

| Recrystallization | Dissolution in a hot solvent and subsequent crystallization upon cooling to remove soluble impurities. | Melting Point, ¹H NMR | 95-98% |

| Column Chromatography | Separation on a silica gel column using a solvent gradient to remove closely related impurities (e.g., isomers). | TLC, HPLC | >98% |

| Final Purity Verification | Confirmation of structure and quantification of purity for the final product. | ¹H NMR, ¹³C NMR, LCMS, Elemental Analysis | ≥99% |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. A complete analysis of 2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid would involve a suite of NMR experiments.

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to observe distinct signals for the pyrazole (B372694) ring protons, the methylene (B1212753) protons of the acetic acid group, the amide protons, and the carboxylic acid proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be crucial for the initial structural assessment.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would correspond to the carbons of the pyrazole ring, the methylene carbon, the carbonyl carbon of the amide, and the carbonyl carbon of the carboxylic acid. This data would complement the ¹H NMR data in confirming the carbon skeleton of the compound.

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between adjacent protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, such as the methylene protons and their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the acetic acid side chain to the pyrazole ring and for confirming the position of the carbamoyl (B1232498) group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide and carboxylic acid, O-H stretching of the carboxylic acid, and C-N and C=C stretching of the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum would show a molecular ion peak (M+) corresponding to the mass of the entire molecule. The fragmentation pattern would offer further structural clues as the molecule breaks apart in a predictable manner.

HRMS would provide a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of this compound, thus confirming its atomic composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. For a compound like this compound, LC-MS analysis would typically involve injecting a solution of the compound into a liquid chromatograph. The compound would travel through a column, separating it from any impurities, before entering the mass spectrometer.

In the mass spectrometer, the molecule would be ionized, commonly using techniques like Electrospray Ionization (ESI). The mass analyzer would then separate the ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C6H7N3O3, molecular weight 185.14 g/mol ), one would expect to observe the protonated molecule [M+H]+ at an m/z of approximately 186.15 in positive ion mode. This data confirms the molecular weight of the synthesized compound.

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including the connectivity of its atoms and its stereochemistry. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The analysis provides key crystallographic data, including the crystal system, space group, and unit cell dimensions. Although specific data for the title compound is not available, related pyrazole derivatives have been shown to crystallize in various systems, such as monoclinic and triclinic. mdpi.commdpi.com

Once the crystal structure is solved, a detailed geometric analysis can be performed. This includes the precise measurement of all bond lengths, bond angles, and torsional angles within the molecule. This data is fundamental for understanding the molecule's geometry and bonding characteristics. For instance, the analysis would confirm the planarity of the pyrazole ring and provide exact values for the C-N, C-C, C=O, and N-N bond lengths. This information can be compared to theoretical values and data from similar known structures to identify any unusual geometric features.

The crystal structure reveals not only the molecule's internal geometry but also how molecules are arranged in the crystal lattice. This "crystal packing" is governed by intermolecular forces. Given the functional groups present in this compound (a carboxylic acid and a primary amide), extensive hydrogen bonding is expected to be a dominant feature of its crystal structure.

The carboxylic acid group can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O and -OH oxygens). The carbamoyl (amide) group also features donors (the -NH2 protons) and an acceptor (the C=O oxygen). The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. It is highly probable that these groups would engage in a complex three-dimensional hydrogen bonding network, linking adjacent molecules together. mdpi.com For example, carboxylic acids often form dimeric structures through hydrogen bonds between their carboxyl groups. mdpi.com The specific pattern of these interactions, including the formation of chains or sheets, would be elucidated by the X-ray diffraction study. mdpi.comnih.gov

Elemental Analysis (CHN) for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's empirical formula and purity. For this compound, with the molecular formula C6H7N3O3, the theoretical elemental composition has been calculated. In practice, experimentally found values that are in close agreement with these calculations would confirm the elemental composition of the compound. mdpi.commdpi.comnih.govmdpi.com

Table 1: Calculated Elemental Analysis Data for C6H7N3O3

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 38.92 |

| Hydrogen | H | 3.81 |

| Nitrogen | N | 22.69 |

| Oxygen | O | 25.92 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide deep insights into the electronic structure, stability, and reactivity of "2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid," guiding further experimental studies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. eurasianjournals.comnih.gov By optimizing the molecular geometry at a specific level of theory, such as B3LYP/6-31G*, researchers can calculate key parameters that describe the molecule's reactivity and kinetic stability. iaea.org Central to this analysis are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. iaea.org From these orbital energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. researchgate.net

Key Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Studies on similar pyrazole-carboxamide structures have shown that these calculations can effectively predict stability and electronic properties. iaea.org For "this compound," these descriptors provide a theoretical foundation for its reactivity in chemical and biological systems.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of electron cloud |

| Electrophilicity (ω) | χ2 / (2η) | Quantifies electrophilic nature |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. chemrxiv.org It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich or electron-poor. researchgate.net This mapping is crucial for predicting how a molecule will interact with other molecules, including biological targets like proteins and DNA. chemrxiv.org

The MEP map is color-coded to represent different potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential. These areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue: Represents regions of low electron density and positive electrostatic potential. These areas are prone to nucleophilic attack and can act as hydrogen bond donors.

Green: Denotes areas with neutral or near-zero potential.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govijirt.org This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. researchgate.net

The primary goal of molecular docking is to simulate the binding process and quantify the interaction strength. Using software like AutoDock, a flexible ligand is placed into the rigid or flexible binding site of a target protein. nih.gov The program then explores various possible conformations and orientations of the ligand, calculating a binding energy or score for each pose. The pose with the lowest binding energy is considered the most probable binding mode. researchgate.net

This binding energy (often expressed in kcal/mol) provides an estimate of the binding affinity between the ligand and the protein. A more negative value indicates a stronger and more stable interaction. nih.govresearchgate.net Docking studies on various pyrazole (B372694) derivatives have successfully predicted their potential as inhibitors for targets like protein kinases, carbonic anhydrase, and enzymes involved in cancer and infectious diseases. nih.govtandfonline.comnih.gov For "this compound," docking could be used to screen its affinity against a panel of relevant biological targets, predicting its potential therapeutic applications.

| Biological Target (Example) | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Carbonic Anhydrase II | 2VTO | -10.4 |

| VEGFR-2 Kinase | 2QU5 | -10.1 |

| Aurora A Kinase | 2W1G | -8.6 |

Note: The data in this table is hypothetical and for illustrative purposes, based on findings for similar pyrazole derivatives. nih.govresearchgate.net

Beyond predicting binding affinity, docking studies reveal the specific non-covalent interactions that stabilize the ligand-receptor complex. nih.gov This molecular recognition is governed by interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govnih.gov

The structure of "this compound" is rich in functional groups capable of forming these critical interactions:

Hydrogen Bond Donors: The -NH of the pyrazole ring, the -NH2 of the carbamoyl (B1232498) group, and the -OH of the carboxylic acid can donate hydrogen bonds to acceptor residues in a protein's active site (e.g., Asp, Glu, Ser).

Hydrogen Bond Acceptors: The pyrazole nitrogen, the carbonyl oxygens of the carbamoyl and carboxylic acid groups can accept hydrogen bonds from donor residues (e.g., Lys, Arg, His).

Aromatic System: The pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe).

By analyzing the docked pose, researchers can identify the key amino acid residues involved in binding and understand the structural basis for the compound's activity, a principle known as the structure-activity relationship (SAR). eurekaselect.com

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and interactions of atoms over time. eurasianjournals.com MD simulations are crucial for assessing the stability of a predicted binding pose and for exploring the molecule's conformational flexibility. nih.govtandfonline.com

An MD simulation begins with the docked ligand-protein complex and simulates its behavior in a realistic environment (e.g., a box of water molecules) over a period typically ranging from nanoseconds to microseconds. nih.gov During the simulation, key metrics are monitored to evaluate the stability of the complex. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated to see if the system reaches a stable equilibrium. nih.gov A stable RMSD suggests that the ligand remains securely in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or property-based descriptors of a series of compounds with their biological activities. For classes of compounds like pyrazole carboxamides, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to understand the relationship between the three-dimensional structure of a molecule and its activity. These methods help in designing new molecules with potentially enhanced efficacy.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that evaluates the steric and electrostatic fields of a series of molecules to develop a predictive model for their biological activity. In studies of related pyrazole carboxamide derivatives, CoMFA models have been developed to understand their antifungal properties. For instance, a CoMFA model built for a series of pyrazole carboxamides yielded a cross-validated q² value of 0.578 and a non-cross-validated r² of 0.850, indicating good predictive ability.

Such models generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. Typically, green contours indicate areas where bulky groups enhance activity, while yellow contours show where they are detrimental. Similarly, blue contours highlight regions where positive charges are favorable, and red contours indicate where negative charges are preferred. These insights are instrumental in guiding the structural modification of compounds to improve their biological function.

Table 1: Representative Statistical Parameters for CoMFA Models of Pyrazole Derivatives

| Model Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated) | 0.578 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated) | 0.850 | Represents the goodness of fit of the model to the training data. |

This table presents typical statistical results from 3D-QSAR studies on classes of compounds including pyrazole carboxamides to illustrate the robustness of the CoMFA technique.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the molecular features influencing biological activity.

In a study on 3,5-diaryl-1H-pyrazole derivatives, a CoMSIA model proved to be the best predictive model, with a cross-validated q² of 0.65, a non-cross-validated r² of 0.980, and a test set r² of 0.727. The contour maps generated from CoMSIA models provide detailed guidance for drug design. For example, they can reveal that introducing hydrophobic fragments or specific electronegative groups at certain positions on the pyrazole ring could significantly enhance activity.

Table 2: Representative Statistical Parameters for CoMSIA Models of Pyrazole Derivatives

| Model Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated) | 0.65 | Measures the internal predictive power of the model. |

| r² (Non-cross-validated) | 0.980 | Indicates how well the model fits the training set data. |

This table showcases representative statistical outcomes from CoMSIA studies on pyrazole-containing compounds, demonstrating the high predictive power of this approach.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Computational)

The prediction of Absorption, Distribution, Metabolism

Pharmacological and Biological Activity Profiling: Preclinical and Mechanistic Studies

In Vitro Biological Activity Assessment

In vitro studies are fundamental in characterizing the biological profile of a compound. For 2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid and its analogs, these assessments have unveiled a range of activities from antimicrobial to receptor-specific antagonism.

The pyrazole (B372694) nucleus is a key structural motif in many compounds exhibiting antimicrobial properties. Derivatives of pyrazole have demonstrated activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies on related pyrazole compounds have shown that these molecules can be effective against drug-resistant bacteria. For instance, certain pyrazole derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.govnih.gov The antibacterial action of some pyrazole-containing compounds has been attributed to the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

While broad-spectrum antibacterial activity is a known feature of the pyrazole class, specific data on the antimicrobial activity of this compound against specific Gram-positive and Gram-negative bacterial strains is not extensively detailed in the currently available literature. However, the general activity of related pyrazole derivatives suggests potential for this compound. For example, some novel 1,3-diphenyl pyrazole derivatives have demonstrated significant zones of growth inhibition against Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL. nih.gov Another study highlighted that imidazo-pyridine substituted pyrazole derivatives were potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against two Gram-positive and four Gram-negative bacterial strains. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 1,3-diphenyl pyrazole derivatives | Acinetobacter baumannii | MIC as low as 4 μg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazole derivatives | Gram-positive and Gram-negative strains | Potent broad-spectrum activity | nih.gov |

| Pyrazole-containing peptidomimetics | S. aureus and P. aeruginosa | MICs of 4 and 8 μg/mL, respectively | nih.gov |

Pyrazole derivatives have also been investigated for their antifungal properties. The pyrazole carboxamide structure, in particular, is found in several commercial fungicides. Research has shown that some pyrazole carboxamides and isoxazolol pyrazole carboxylates exhibit notable antifungal activity against various phytopathogenic fungi. nih.gov For instance, one study found that an isoxazole (B147169) pyrazole carboxylate derivative displayed significant antifungal activity against Rhizoctonia solani with a half-maximal effective concentration (EC50) value of 0.37 μg/mL. nih.gov

Botrytis cinerea, the causative agent of gray mold disease, is a significant pathogen in agriculture. While specific studies on the efficacy of this compound against Botrytis cinerea are limited, the general antifungal potential of the pyrazole scaffold suggests it could be a promising area for investigation.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound Type | Fungal Pathogen | Activity (EC50) | Reference |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | 0.37 μg/mL | nih.gov |

| Isoxazolol pyrazole carboxylate | Alternaria porri | 2.24 μg/mL | nih.gov |

| Isoxazolol pyrazole carboxylate | Marssonina coronaria | 3.21 μg/mL | nih.gov |

The cytotoxic potential of pyrazole derivatives against various cancer cell lines has been an active area of research. Numerous studies have demonstrated the ability of pyrazole-containing compounds to inhibit the proliferation of cancer cells. For example, novel pyrazolyl-s-triazine derivatives have been shown to induce cytotoxicity in a range of cell lines, including breast cancer (MCF-7), triple-negative breast cancer (MDA-MB-231), glioblastoma (U-87 MG), non-small cell lung cancer (A549), and pancreatic cancer (PANC-1). nih.gov

Table 3: Cytotoxic Activity of Selected Pyrazole Derivatives

| Compound Type | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrazolyl-s-triazine derivatives | MDA-MB-231, MCF-7, U-87 MG, A549, PANC-1 | Inhibition of EGFR/PI3K/AKT/mTOR pathway | nih.gov |

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with celecoxib (B62257) being a prominent example of a pyrazole-based nonsteroidal anti-inflammatory drug (NSAID). The anti-inflammatory effects of pyrazoles are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins (B1171923) involved in inflammation. nih.gov

Studies on various pyrazole derivatives have demonstrated their ability to reduce prostaglandin (B15479496) E2 levels in vitro in human whole blood. nih.gov Furthermore, these compounds can suppress the oxidative burst in human leukocytes, another important mechanism in the inflammatory response. nih.gov Some pyrazolyl thiazolones have been shown to be effective in suppressing monocyte-to-macrophage differentiation and the production of inflammatory cytokines by activated macrophages. nih.gov Although specific cellular model data for this compound is limited, the established anti-inflammatory profile of the pyrazole class suggests similar potential mechanisms.

The therapeutic effects of pyrazole derivatives often stem from their ability to inhibit specific enzymes. As mentioned, inhibition of COX-1 and COX-2 is a primary mechanism for the anti-inflammatory activity of many pyrazoles. nih.gov

Beyond COX enzymes, pyrazole-containing compounds have been identified as inhibitors of other important enzymes. For instance, some pyrazolo[1,5-a]quinazoline derivatives have been identified as ligands for mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase 3 (JNK3). mdpi.com Molecular modeling studies have supported the effective binding of these compounds to JNK3. mdpi.com However, specific inhibitory data for this compound against enzymes like monoamine oxidase and dihydroorotate (B8406146) dehydrogenase is not well-documented in the reviewed literature.

Table 4: Enzyme Inhibition by Selected Pyrazole Derivatives

| Compound Type | Enzyme Target | Activity | Reference |

|---|---|---|---|

| Pyrazolyl thiazolones | COX-2 | IC50 values of 0.09–0.14 µM | nih.gov |

| Pyrazolo[1,5-a]quinazolines | JNK3 | Identified as potential ligands | mdpi.com |

A significant finding in the study of pyrazole acetic acid derivatives is their activity as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2). nih.govnih.gov The CRTh2 receptor is a G protein-coupled receptor that is preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils, and it plays a crucial role in allergic inflammation.

High-throughput screening has identified the pyrazole-4-acetic acid substructure as a scaffold for CRTh2 receptor antagonists. nih.gov Subsequent optimization of these compounds has led to the identification of low nanomolar inhibitors. nih.gov A series of 2-(1H-pyrazol-1-yl)acetic acid derivatives have been synthesized and evaluated for their CRTh2 antagonist activity, revealing a distinct structure-activity relationship (SAR) compared to related indole (B1671886) acetic acids. nih.gov While the carbamoyl (B1232498) group at the 4-position of the pyrazole ring in this compound may influence its binding affinity, the core pyrazole acetic acid structure is a strong indicator of potential CRTh2 antagonist activity.

Table 5: Receptor Binding Activity of Pyrazole Acetic Acid Derivatives

| Compound Class | Receptor Target | Activity | Reference |

|---|---|---|---|

| 2-(1H-Pyrazol-4-yl)acetic acids | CRTh2 | Low nanomolar inhibitors identified | nih.gov |

| 2-(1H-Pyrazol-1-yl)acetic acids | CRTh2 | Potent antagonists | nih.gov |

In Vivo Animal Model Studies

In vivo studies are crucial for understanding the therapeutic potential and physiological effects of a compound. Research on various pyrazole derivatives in animal models of disease provides insights into their potential efficacy in neurodegeneration and inflammation, as well as their distribution and metabolism.

Pyrazole derivatives have demonstrated promising therapeutic efficacy in a range of preclinical disease models, particularly those related to inflammation and neurodegeneration. nih.govnih.gov

In models of inflammation , various pyrazole analogues have shown significant anti-inflammatory effects. For instance, in carrageenan-induced paw edema models in rats, a common method for assessing anti-inflammatory activity, certain pyrazole derivatives have exhibited potent and dose-dependent reduction in swelling, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and celecoxib. nih.govnih.govnih.gov Some pyrazoline derivatives, which are closely related to pyrazoles, have also been shown to inhibit nociception in animal models. nih.gov Furthermore, in a mouse model of rheumatoid arthritis, pyrazole derivatives M1E and M1G were found to alleviate oxidative stress by enhancing the levels of catalase and glutathione (B108866) (GSH) and reducing nitric oxide (NO) levels. ekb.eg One study on novel pyrazolone (B3327878) derivatives demonstrated significant anticonvulsant effects in a mouse model of epilepsy, suggesting a potential role in managing neuroinflammatory conditions. nih.gov

Regarding neurodegeneration , pyrazole-based compounds have been investigated for their neuroprotective properties. researchgate.netnih.govmdpi.com In preclinical models relevant to Alzheimer's disease, pyrazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the cognitive decline associated with the disease. researchgate.neteurekaselect.com Some pyrazole-based compounds have also demonstrated the ability to reduce the aggregation of amyloid-beta plaques and protect neurons from oxidative stress, key pathological features of Alzheimer's disease. researchgate.neteurekaselect.com For example, a linear pyrazole derivative improved cell viability by 90% in MC65 cells, a cellular model of Alzheimer's disease, and effectively reduced metal-induced Aβ-42 aggregation. mdpi.com In a scopolamine-induced amnesia model in mice, certain pyrazole carboxamide derivatives significantly reversed memory impairment. researchgate.net

The table below summarizes the in vivo efficacy of various pyrazole derivatives in preclinical models of inflammation and neurodegeneration.

| Compound Class | Preclinical Model | Observed Therapeutic Effect |

| Pyrazole Derivatives | Carrageenan-induced rat paw edema | Significant reduction in inflammation. nih.govnih.gov |

| Pyrazoline Derivatives | Nociception models in animals | Inhibition of pain perception. nih.gov |

| Pyrazole Derivatives (M1E and M1G) | Mouse model of rheumatoid arthritis | Alleviation of oxidative stress. ekb.eg |

| Pyrazolone Derivatives | PTZ-induced seizures in mice | Significant anticonvulsant effect. nih.gov |

| Pyrazole Derivatives | Animal models of Alzheimer's disease | Inhibition of cholinesterase activity. researchgate.neteurekaselect.com |

| Pyrazole Carboxamide Derivatives | Scopolamine-induced amnesia in mice | Reversal of memory impairment. researchgate.net |

This table is generated based on data from various pyrazole derivatives and is for illustrative purposes.

The distribution and metabolism of a compound are critical determinants of its efficacy and safety. Studies on pyrazole derivatives indicate that they undergo various metabolic transformations and distribute to different tissues.

The metabolism of pyrazole rings can occur through oxidation, which is often mediated by cytochrome P450 enzymes, particularly CYP2E1. hyphadiscovery.com This can lead to the formation of various oxidized metabolites. Another significant metabolic pathway for pyrazoles is N-glucuronidation, where a glucuronic acid moiety is attached to one of the nitrogen atoms of the pyrazole ring. hyphadiscovery.com N-dealkylation has also been observed for N-substituted pyrazoles. hyphadiscovery.com

The specific metabolic fate of a pyrazole derivative is highly dependent on its substituents. For instance, the presence of different functional groups can influence the primary site of metabolism and the nature of the resulting metabolites.

Tissue distribution studies on various pyrazole-containing compounds have shown that they can distribute into different organs and tissues. The physicochemical properties of the specific derivative, such as its lipophilicity and size, will largely determine its distribution profile. While specific data for this compound is unavailable, the presence of a carboxylic acid group suggests it may have different distribution characteristics compared to more lipophilic pyrazole derivatives.

Mechanistic Investigations at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms of action is fundamental to drug development. Research into pyrazole derivatives has begun to elucidate their molecular targets, effects on signaling pathways, and impact on gene and protein expression.

The pyrazole scaffold has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ingentaconnect.com Pyrazole-containing compounds have been shown to be inhibitors of various enzymes and to bind to different receptors.

A prominent target for many anti-inflammatory pyrazole derivatives is the cyclooxygenase (COX) enzyme, with some compounds showing selectivity for COX-2. nih.gov Other enzymes implicated in inflammation, such as lipoxygenase (LOX), are also inhibited by certain pyrazole derivatives. nih.gov Beyond inflammatory enzymes, pyrazoles have been found to inhibit other key enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) in bacteria, various kinases involved in cell signaling, and carbonic anhydrases. nih.govnih.govnih.gov Some pyrazole carboxamides have been identified as inhibitors of succinate (B1194679) dehydrogenase (SDH) in fungi. nih.govacs.org

In the context of neurodegenerative diseases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets for some pyrazole derivatives. researchgate.neteurekaselect.com Molecular docking studies have suggested that pyrazole analogs can interact with the active site of these enzymes through hydrogen bonding and other interactions. nih.gov

The binding of pyrazole derivatives to their targets can involve various interactions, including hydrogen bonds formed by the pyrazole nitrogen atoms and π-π stacking interactions with aromatic residues in the binding pocket. nih.govresearchgate.net The specific substituents on the pyrazole ring play a crucial role in determining the binding affinity and selectivity for a particular target. Some pyrazole derivatives have also been shown to bind to the minor groove of DNA. jst.go.jp

The table below lists some of the identified molecular targets for various pyrazole derivatives.

| Target Class | Specific Target | Therapeutic Area |

| Enzymes | Cyclooxygenase (COX) | Inflammation nih.gov |

| Lipoxygenase (LOX) | Inflammation nih.gov | |

| Kinases (e.g., CDKs, EGFR) | Cancer nih.gov | |

| Carbonic Anhydrase | Various | |

| Succinate Dehydrogenase (SDH) | Fungal Infections nih.govacs.org | |

| Acetylcholinesterase (AChE) | Neurodegeneration researchgate.neteurekaselect.com | |

| Butyrylcholinesterase (BChE) | Neurodegeneration researchgate.neteurekaselect.com | |

| Cytochrome P450 (CYP2E1) | Metabolism nih.gov | |

| Nucleic Acids | DNA | Cancer jst.go.jp |

This table is generated based on data from various pyrazole derivatives and is for illustrative purposes.

The EGFR/PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in many diseases, including cancer. mdpi.com Several studies have demonstrated that pyrazole derivatives can modulate this pathway.

For example, a series of novel mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were shown to be potent inhibitors of EGFR and the downstream PI3K/AKT/mTOR pathway. nih.gov Another study on new 1,2,4-oxadiazoles tethered to 1,2,3-triazoles, a class of compounds that can be related to pyrazoles, also showed downregulation of EGFR, mTOR, and PI3K. rsc.org These findings suggest that the pyrazole scaffold can be a valuable template for designing inhibitors that target this key signaling cascade. The inhibition of this pathway by pyrazole derivatives can lead to reduced cell proliferation and the induction of apoptosis. nih.gov

The analysis of changes in gene and protein expression following exposure to a compound can provide a comprehensive view of its cellular effects. While proteomic data for pyrazole derivatives is limited, some studies have investigated their impact on gene expression, primarily in the context of cancer.

For instance, a study on novel hybrid pyrazole-based chalcones found that one compound upregulated the expression of the tumor suppressor gene p53 and the pro-apoptotic gene p21, while downregulating the expression of genes involved in cell cycle progression (CCND1, CDK4) and apoptosis inhibition (BCL2, BID). rsc.org These changes in gene expression are consistent with the observed anticancer activity of the compound.

These gene expression studies highlight the potential of pyrazole derivatives to modulate fundamental cellular processes at the transcriptional level. Further proteomic and transcriptomic analyses would be invaluable for a more complete understanding of the cellular response to this class of compounds.

Comparative Analysis with Established Pyrazole-Based Bioactive Agents

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. nih.govmdpi.commdpi.com An analysis of "this compound" in the context of established pyrazole-containing drugs reveals both shared structural motifs and distinct functionalities that likely translate to different pharmacological profiles. While direct preclinical and mechanistic studies on "this compound" are not extensively available in the public domain, a comparative approach based on the mechanism of action of well-known pyrazole-based agents can provide valuable insights into its potential biological activities.

Established pyrazole-based drugs such as celecoxib, sildenafil, allopurinol, and rimonabant (B1662492) illustrate the chemical versatility of the pyrazole ring and its ability to interact with various biological targets. mdpi.comresearchgate.netnih.govnih.gov These compounds serve as excellent benchmarks for a comparative analysis.

A comparative analysis of "this compound" with these established agents highlights the diverse therapeutic possibilities of pyrazole derivatives. The specific substitutions on the pyrazole ring dictate the target affinity and pharmacological effect.

Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, features a diaryl-substituted pyrazole core. nih.govnews-medical.net Its anti-inflammatory and analgesic effects stem from the inhibition of prostaglandin synthesis. news-medical.netclinpgx.org The trifluoromethyl and sulfonamide moieties on the pyrazole ring are crucial for its selective binding to the COX-2 enzyme. wikipedia.orgpatsnap.com

Sildenafil , a potent phosphodiesterase type 5 (PDE5) inhibitor, contains a fused pyrazole ring system. droracle.aidrugbank.comwikipedia.org It enhances the effects of nitric oxide by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. droracle.aiwikipedia.orgdroracle.ainih.gov This mechanism is fundamental to its use in treating erectile dysfunction and pulmonary arterial hypertension. drugbank.comwikipedia.org

Allopurinol , an inhibitor of xanthine (B1682287) oxidase, is a structural analog of hypoxanthine, a natural purine (B94841) base. drugbank.comwikipedia.org Its primary pharmacological action is to reduce the production of uric acid, making it a cornerstone in the management of gout. drugbank.comchemicalbook.comnih.govpediatriconcall.com Allopurinol is metabolized to the active metabolite oxypurinol, which also inhibits xanthine oxidase. drugbank.comnih.gov

Rimonabant acts as an inverse agonist for the cannabinoid receptor CB1. drugbank.compatsnap.com This mechanism, which involves blocking the activation of CB1 receptors by endocannabinoids, leads to a reduction in appetite. patsnap.comnih.govnih.govresearchgate.net

The following table provides a comparative overview of the mechanisms of action of these established pyrazole-based drugs.

| Drug | Primary Target | Mechanism of Action | Therapeutic Area |

| Celecoxib | Cyclooxygenase-2 (COX-2) nih.govwikipedia.org | Selective inhibition of prostaglandin synthesis. nih.govnews-medical.netclinpgx.org | Anti-inflammatory, Analgesic nih.govwikipedia.org |

| Sildenafil | Phosphodiesterase type 5 (PDE5) droracle.aidrugbank.comwikipedia.org | Inhibition of cGMP degradation, leading to vasodilation. droracle.aiwikipedia.orgdroracle.ainih.gov | Erectile Dysfunction, Pulmonary Hypertension drugbank.comwikipedia.org |

| Allopurinol | Xanthine Oxidase drugbank.comwikipedia.orgchemicalbook.com | Inhibition of uric acid synthesis. drugbank.comchemicalbook.comnih.govpediatriconcall.com | Gout chemicalbook.comnih.gov |

| Rimonabant | Cannabinoid Receptor 1 (CB1) drugbank.compatsnap.com | Inverse agonist, reducing appetite. patsnap.comnih.govnih.govresearchgate.net | Anti-obesity drugbank.com |

Based on its structure, "this compound" possesses a carboxamide group and an acetic acid side chain attached to the pyrazole ring. These functional groups could potentially interact with various biological targets. For instance, a related compound, 2-(1H-Pyrazol-4-yl)acetic acid, has been identified as a CRTh2 receptor antagonist. nih.gov This suggests that the acetic acid moiety on the pyrazole ring might be a key pharmacophore for certain receptor interactions.

Further research into the specific binding affinities and enzyme inhibitory potential of "this compound" is necessary to fully elucidate its pharmacological profile. However, the comparative analysis with established pyrazole-based drugs underscores the vast therapeutic potential that modifications of the pyrazole scaffold can offer.

Structure Activity Relationship Sar Studies

Systematic Modification of the Pyrazole (B372694) Ring Substituents (e.g., at C3, C4, C5)

The biological activity of pyrazole compounds is significantly influenced by the nature and position of substituents on the pyrazole ring. researchgate.net Modifications at the C3, C4, and C5 positions can alter the molecule's electronic properties, steric profile, and ability to interact with biological targets.

The introduction of various functional groups at the C3, C4, and C5 positions of the pyrazole ring plays a pivotal role in defining the biological activity of the resulting derivatives. researchgate.net The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the reactivity and interaction of the molecule with its target. researchgate.net

Bromo Group: The presence of a bromo substituent can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes. researchgate.net For example, a nitrofuran-containing pyrazole derivative with a bromo substituent showed significant antibacterial and antifungal activity. nih.gov

Amino Group: The amino group can participate in hydrogen bonding and electrostatic interactions, which can be crucial for binding to biological targets. researchgate.net The position of the amino group is also critical; for instance, 3(5)-aminopyrazoles are widely used as precursors for synthesizing more complex heterocyclic systems with biological relevance. mdpi.com

Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the pyrazole ring. academicstrive.com Its presence has been associated with enhanced antimicrobial activity in some pyrazole derivatives. academicstrive.com

Alkyl and Aryl Groups: Alkyl and aryl substituents can influence the steric and hydrophobic properties of the molecule. researchgate.net Aryl groups, in particular, can engage in π-π stacking interactions with aromatic residues in a biological target. The substitution pattern on these aryl rings can further fine-tune the activity. For instance, the presence of methyl or chloro groups on a phenyl ring within a pyrazole structure has been shown to significantly affect antioxidant activity. mdpi.com In some cases, bulky groups at the C3 position have been found to increase the stability of certain pyrazole tautomers. mdpi.com

The following table summarizes the impact of various functional groups on the biological activity of pyrazole derivatives based on available research:

| Functional Group | Position(s) | Impact on Biological Activity |

| Bromo | C4, C5 | Can enhance lipophilicity and antimicrobial activity. researchgate.netnih.gov |

| Amino | C3, C5 | Participates in hydrogen bonding and electrostatic interactions. researchgate.netmdpi.com |

| Nitro | C3, C4 | Strong electron-withdrawing group, can enhance antimicrobial activity. academicstrive.com |

| Alkyl | C3, C5 | Influences steric and hydrophobic properties. researchgate.netmdpi.com |

| Aryl | C3, C5 | Can engage in π-π stacking; substitutions on the aryl ring fine-tune activity. researchgate.netmdpi.com |

Exploration of the Acetic Acid Side Chain Variations (e.g., chain length, alpha-substitutions)

The acetic acid side chain is a critical component of 2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid and its analogs. Variations in this side chain can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. High-throughput screening has identified the pyrazole-4-acetic acid substructure as a key pharmacophore for certain biological targets. nih.gov

Modifications to the chain length, such as extending it from acetic to propionic or butyric acid, can alter the molecule's flexibility and its ability to reach and bind to the target site. Alpha-substitutions on the acetic acid chain can introduce steric hindrance, which may affect binding affinity and selectivity. For instance, the introduction of a methyl group at the alpha position could influence the orientation of the carboxylic acid group, which is often involved in crucial interactions with biological targets.

Influence of N1-Substituents on Biological Activity

Studies have shown that varying the N1-substituent can lead to a wide range of biological activities. For example, N1-substituted pyrazoles are often more stable than their unsubstituted counterparts. researchgate.net The introduction of different groups at this position can modulate the electronic density of the pyrazole ring and influence the orientation of other substituents. Research on pyrazole derivatives has demonstrated that N1-thiocarbamoyl derivatives exhibit inhibitory activity against human monoamine oxidase. nih.gov

Correlation between Physicochemical Properties and Biological Activity

The biological activity of pyrazole derivatives is closely linked to their physicochemical properties, such as lipophilicity, electronic effects, and steric factors. researchgate.net A balance between hydrophobic and hydrophilic properties is essential for optimal solubility, permeability, and bioavailability. researchgate.net

Lipophilicity: The lipophilicity of a compound, often expressed as logP, influences its ability to cross cell membranes. Compounds with logP values in a specific range have been found to exhibit better inhibitory effects on the growth of certain cancer cells. nih.gov

Electronic Effects: Electron-donating and electron-withdrawing groups on the pyrazole ring can significantly impact the molecule's electron density and reactivity. researchgate.net These electronic effects can influence the binding affinity of the derivative to its biological target. researchgate.net

Steric Factors: The size and spatial arrangement of substituents can affect how a molecule interacts with its target. Bulky groups may hinder binding, while smaller substituents might allow for a better fit and stronger interactions. researchgate.net

The following table illustrates the correlation between physicochemical properties and the biological activity of pyrazole derivatives:

| Physicochemical Property | Influence on Biological Activity |

| Lipophilicity (logP) | Affects membrane permeability and cell growth inhibition. nih.gov |

| Electronic Effects | Modulates electron density, reactivity, and binding affinity. researchgate.net |

| Steric Factors | Influences molecular fit and interaction with biological targets. researchgate.net |

Design of Targeted Libraries for SAR Elucidation

The systematic design and synthesis of targeted compound libraries are essential for elucidating the structure-activity relationships of pyrazole derivatives. nih.gov By creating a diverse set of analogs with specific modifications, researchers can efficiently explore the chemical space around a lead compound like this compound.

This approach involves creating arrays of compounds with variations at key positions, such as the C3, C4, and C5 positions of the pyrazole ring, as well as the N1-substituent. nih.gov High-throughput synthesis and screening methods can then be employed to rapidly assess the biological activity of these compounds. nih.gov The data generated from these libraries allows for the identification of key structural features responsible for the desired activity and helps in the rational design of more potent and selective compounds. researchgate.net For example, the development of a library of synthetic compounds based on a pyrazole unit allowed for screening against breast and colorectal cancer cell lines, leading to the identification of active molecules. researchgate.net

Chemical Transformations and Derivatization for Enhanced Research Utility

Functional Group Interconversions of the Carbamoyl (B1232498) Moiety (e.g., to amides, nitriles)

The carbamoyl moiety (a primary amide) is a robust functional group that can be converted into other nitrogen-containing functionalities, most notably nitriles, through dehydration. This transformation is significant as it replaces a hydrogen-bond donor/acceptor group with a more lipophilic and metabolically stable cyano group, which can profoundly alter the molecule's interaction with biological targets.

Beyond conversion to nitriles, the primary amide can undergo transamidation to form secondary or tertiary amides, although this is less common than building these amides from the corresponding carboxylic acid. Such reactions typically require harsh conditions or specific catalysts to drive the equilibrium by removing the displaced ammonia.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with a solvent (e.g., DMF, CH₂Cl₂) | A common and effective method for primary amides. researchgate.net |

| Phosphoryl Chloride (POCl₃) | Heating with pyridine (B92270) or another base | Another widely used reagent for amide dehydration. |

| Trifluoroacetic Anhydride (TFAA) | With a base like pyridine or triethylamine (B128534) at 0 °C to room temperature | Provides milder reaction conditions compared to SOCl₂ or POCl₃. |

| Phosphorus Pentoxide (P₂O₅) | Heating with the solid reagent, sometimes in a solvent | A powerful, classic dehydrating agent. |

Derivatization of the Carboxylic Acid Group (e.g., esters, amides, salts)

The carboxylic acid group of the N-1 side chain is a highly versatile handle for derivatization. Its acidic nature allows for the straightforward formation of salts, while standard coupling chemistries enable the synthesis of esters and amides. These modifications are fundamental for probing structure-activity relationships, improving pharmacokinetic properties, or preparing intermediates for more complex syntheses.

Esterification: Esters are commonly prepared to increase lipophilicity, which can enhance cell membrane permeability. The synthesis of esters from 2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid can be achieved through several methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis (e.g., H₂SO₄). Alternatively, reaction of the carboxylate salt with an alkyl halide (e.g., methyl iodide, ethyl bromide) provides another route to simple alkyl esters. For more sensitive substrates, coupling agents can be employed.

Amide Formation: Conversion to amides introduces a diverse range of possible substituents, significantly expanding the chemical space around the core scaffold. This transformation typically involves a two-step process in which the carboxylic acid is first activated and then reacted with a primary or secondary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the intermediate acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in peptide-style couplings.

Salt Formation: The acidic proton of the carboxylic acid can be readily removed by reaction with a base to form a carboxylate salt. Using inorganic bases like sodium hydroxide (B78521) or potassium carbonate yields the corresponding alkali metal salts, which often exhibit increased aqueous solubility compared to the parent acid. Reaction with organic bases, such as amines, can also be used to form ammonium (B1175870) salts.

| Derivative | Reaction Type | Typical Reagents |

|---|---|---|

| Ester | Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) |

| Ester | Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (R-X) |

| Amide | Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂; 2. Amine (R₂NH) |

| Amide | Peptide Coupling | Amine (R₂NH), Coupling Agent (e.g., EDC, HATU) |

| Salt | Acid-Base Reaction | Inorganic Base (e.g., NaOH) or Organic Base (e.g., Et₃N) |

Conjugation Strategies for Bioconjugation or Prodrug Development (Research-focused)

In medicinal chemistry research, the ability to conjugate a molecule to a carrier, a biological macromolecule, or a targeting ligand is crucial for developing advanced therapeutic and diagnostic agents. The carboxylic acid functional group of this compound is an ideal attachment point for such conjugation strategies.

For bioconjugation, the carboxylic acid can be activated using standard coupling agents (e.g., EDC/NHS) and then reacted with a nucleophilic group, typically a primary amine (like the ε-amino group of a lysine (B10760008) residue), on a protein or peptide. This forms a stable amide bond, covalently linking the pyrazole (B372694) moiety to the biomolecule. Such conjugates can be used to study the distribution of the compound, to target it to specific tissues, or to investigate its interaction with biological systems.

Prodrug development often aims to mask a key functional group to improve properties like solubility, stability, or absorption, with the parent drug being released in vivo through enzymatic or chemical cleavage. The carboxylic acid can be converted into a labile ester, for example, which can be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. These strategies leverage the chemical reactivity of the acetic acid side chain to create derivatives with enhanced utility in a research context. Pyrazole derivatives are recognized for their potential in developing novel therapeutic agents, and their functionalization is a key step in this process. mdpi.commdpi.com

Synthesis of Pyrazole-Fused Heterocyclic Systems

Functionalized pyrazoles serve as important building blocks for the synthesis of more complex, fused heterocyclic systems. researchgate.net These bicyclic and polycyclic structures are of great interest in medicinal chemistry as they often exhibit unique biological activities. Starting from this compound or its derivatives, several strategies can be envisioned to construct fused rings.

One common approach involves the condensation of a functionalized pyrazole with a bifunctional reagent. For example, aminopyrazoles, which could potentially be derived from the carbamoyl group, are versatile precursors for creating fused pyridines (pyrazolo[3,4-b]pyridines) or pyrimidines (pyrazolo[3,4-d]pyrimidines). semanticscholar.org These reactions often involve condensation with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or similar synthons to build the new ring.

Another strategy involves intramolecular cyclization. By introducing appropriate functional groups onto the pyrazole ring or the side chain, it is possible to design precursors that can cyclize to form a new fused ring. For instance, a substituent at the C-5 position of the pyrazole ring could be designed to react with the N-1 acetic acid side chain under cyclizing conditions. The synthesis of pyrazole-fused systems from precursors like pyrazole-4-carbaldehydes is well-documented, highlighting the versatility of the pyrazole core in constructing diverse heterocyclic frameworks. semanticscholar.orgresearchgate.net

| Fused System | Common Precursor Type | General Reaction |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | Condensation with 1,3-dicarbonyl compounds. semanticscholar.org |

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole-4-carboxamide | Cyclization with formamide (B127407) or other C1 sources. |

| Pyrazolo[3,4-d]pyridazine | Pyrazole-4,5-dicarboxylate | Condensation with hydrazine. semanticscholar.org |

| Pyrazolo[4,3-c]quinoline | Functionalized pyrazole-4-carbaldehyde | Friedländer annulation or similar cyclizations. semanticscholar.org |

Analytical Methods for Research and Quality Control Beyond Basic Identification

Chromatographic Purity Assessment (HPLC, UPLC, GC)

Chromatography is the cornerstone of purity and impurity analysis for pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for non-volatile and thermally sensitive molecules like pyrazole (B372694) derivatives, while Gas Chromatography (GC) has more specific applications.

High-Performance Liquid Chromatography (HPLC) & Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its higher-pressure variant, UPLC, are the predominant methods for assessing the purity of pyrazole-based compounds. These techniques separate the target compound from process-related impurities and degradation products. For related structures, such as 4-(Pyrazol-1-yl)carboxanilides and 2-(pyrazol-4-yl)-1,3,4-oxadiazoles, HPLC has been successfully used to confirm purity, often exceeding 97%. nih.govafinitica.com UPLC, offering faster analysis times and better resolution, is also employed, particularly with mass spectrometry (UPLC-MS), to monitor reactions and characterize products during synthesis. nih.gov

The method development for "2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid" would typically involve a reversed-phase (RP) approach, using a C18 column. Detection is commonly performed using a UV detector, as the pyrazole ring exhibits strong absorbance at lower wavelengths, such as 215 nm. afinitica.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with acetic acid) and an organic solvent like acetonitrile, run in a gradient mode to ensure the elution of all components. chromatographyonline.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC / UPLC | Separates based on polarity. |

| Stationary Phase (Column) | C18 (e.g., Waters XTerra C18) | Commonly used for a wide range of polar and non-polar compounds. epa.gov |

| Mobile Phase | A: Water with buffer (e.g., 0.1% Acetic Acid) B: Acetonitrile or Methanol | Elutes compounds from the column; gradient elution is common. chromatographyonline.com |

| Detector | UV-DAD/PDA | Monitors absorbance, typically in the 200-240 nm range for the pyrazole ring. afinitica.comnih.gov |

| Column Temperature | 25-40 °C | Ensures reproducible retention times. epa.gov |